N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide
Description
N-(Dimethyl(oxo)-λ⁶-sulfaneylidene)pyrrolidine-2-carboxamide is a sulfoximine derivative characterized by a pyrrolidine-2-carboxamide backbone linked to a dimethyl(oxo)-λ⁶-sulfanylidene group. Sulfoximines are sulfur-containing compounds with a trigonal pyramidal geometry at the sulfur atom, stabilized by hyperconjugation. Its pyrrolidine moiety introduces steric and electronic effects distinct from aryl-substituted sulfoximine derivatives, which may influence reactivity, solubility, and stability .
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
SWVURHALGJEQHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC(=O)C1CCCN1)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulfinamide Precursors
Sulfinamides are commonly prepared by treatment of amides with sulfinyl chlorides or via nucleophilic substitution on sulfinyl reagents. A general procedure involves:
- Reacting imidazole with freshly distilled thionyl chloride in anhydrous dichloromethane at 0 °C to form an imidazolium chloride intermediate.
- Adding the amide substrate at low temperature (-40 °C) to generate sulfinamide intermediates.
- Subsequent addition of ethylmagnesium bromide in tetrahydrofuran (THF) at -78 °C to complete the sulfinamide formation.
This method is conducted under an inert argon atmosphere to exclude moisture and oxygen, ensuring high purity and yield of sulfinamide intermediates.
Formation of Sulfoximine Group via Metal-Catalyzed Reactions
Sulfoximines such as N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide can be synthesized through metal-catalyzed carbene transfer reactions using sulfoxonium ylides as carbene precursors.
Rhodium(III)-Catalyzed Reactions : Using dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer as catalyst in the presence of cesium acetate or silver hexafluoroantimonate in solvents like tetrahydrofuran or 1,2-dichloroethane at elevated temperatures (100–130 °C) for 12–18 hours leads to effective formation of sulfoximine products with yields ranging from 58% to 86%.
Copper and Silver Catalysis : Copper and silver trifluoromethanesulfonate catalyze reactions in N,N-dimethylformamide at 90 °C for 12 hours, though yields may be lower (~26%), indicating less efficiency or selectivity under these conditions.
Ring Expansion and N-H Insertion Strategies
Baldwin and co-workers demonstrated that sulfoxonium ylides can undergo metal-catalyzed N-H insertion reactions leading to ring expansion of lactams, which is a relevant synthetic approach for cyclic sulfoximines like pyrrolidine derivatives.
Treatment of lactams with dimethylsulfoxonium methylide in the presence of rhodium(II) trifluoroacetate catalysts results in ring expansion via carbene insertion into the amide N-H bond, yielding cyclic α-amino ketones.
This strategy has been scaled up to decagram quantities, showing practical applicability for preparing spirocyclic pyrrolidine sulfoximines.
Chemical Reactions Analysis
Types of Reactions
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the carboxamide carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted sulfonamide or carboxamide derivatives.
Scientific Research Applications
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide, also known as CAS number 20718-17-6, is a chemical compound with a molecular weight of 196.27 g/mol. It is characterized by a pyrrolidine ring and a sulfaneylidene group.
Sulfoxonium Ylides
Sulfoxonium ylides, which this compound falls under, have found use in industrial settings because, unlike diazo precursors, they don't produce gas or rapid exotherms during reactions, making them preferable for large-scale processes . Iridium-catalyzed insertions have been applied in the synthesis of pharmaceutical products, such as β-lactamase inhibitors and CRTH2 antagonists for respiratory disease treatments . In the synthesis of MK-7246, a CRTH2 antagonist, a sulfoxonium ylide process was favored over a rhodium-catalyzed insertion reaction of diazoketone due to higher yield and elimination of potential safety concerns .
Reactivity of Sulfoxonium Ylides The robustness of N-H insertion with sulfoxonium ylides has been demonstrated under a variety of conditions, with excellent yields reported when employing mono- or bis-substituted sulfoxonium ylides with anilines or Boc-protected amines . Competition experiments between aniline and phenol have revealed chemoselective N-H insertion with no observable O-alkylated product .
Mechanism of Action
The mechanism of action of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural analogs are aryl-substituted sulfoximine ketones, such as 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b) and its derivatives (1d–1i) . These compounds feature an ethanone group attached to diverse aryl substituents (e.g., tert-butyl, methoxy, chloromethyl), whereas the target compound replaces the ethanone-aryl moiety with a pyrrolidine-2-carboxamide group. Key differences include:
- Electronic Effects : Aryl substituents in analogs 1d–1i modulate electron density via inductive or resonance effects. For example, the trifluoromethoxy group in 1h is electron-withdrawing, while the methoxy group in 1e is electron-donating. In contrast, the pyrrolidine carboxamide in the target compound introduces both electron-withdrawing (amide) and electron-donating (cyclic amine) characteristics.
Physicochemical Properties
Limited data on the target compound’s physical properties necessitate inferences from analogs. For example:
- Melting Points : Derivatives like 1f (chloromethyl-substituted) exhibit a melting point of 137.3–138.5°C, while 1e (methoxy-substituted) may have lower melting points due to reduced crystallinity . The target compound’s amide group could enhance intermolecular hydrogen bonding, leading to higher thermal stability.
- Solubility : Aryl-substituted analogs likely exhibit lower solubility in polar solvents compared to the target compound, where the pyrrolidine amide may improve aqueous solubility.
Data Table: Key Analogs of Sulfoximine Derivatives
| Compound ID | Substituent on Aryl Group | Melting Point (°C) | Notable Properties |
|---|---|---|---|
| 1b | p-Tolyl | Not reported | Parent compound for derivatives |
| 1d | 4-(tert-Butyl)phenyl | Not reported | Increased steric bulk |
| 1e | 4-Methoxyphenyl | Not reported | Electron-donating substituent |
| 1f | 4-(Chloromethyl)phenyl | 137.3–138.5 | Reactive chloromethyl group |
| 1h | 4-(Trifluoromethoxy)phenyl | Not reported | Strong electron-withdrawing effect |
| Target Compound | Pyrrolidine-2-carboxamide | N/A | Amide-enhanced hydrogen bonding |
Research Findings and Implications
- Synthesis and Characterization : Analogs 1b–1i were synthesized and confirmed via NMR (¹H and ¹³C), highlighting the versatility of sulfoximine chemistry . The target compound’s synthesis would likely require similar methodologies but with tailored reagents.
- DFT Studies : Catalytic cycles for Ru(II)-mediated reactions of analogs were proposed, emphasizing the role of sulfoximines in stabilizing intermediates . The target compound’s amide group may alter these pathways by introducing additional coordination sites.
- Biological Relevance: While unrelated to the target compound, notes oxalic acid’s role in plant metabolism, underscoring the broader importance of sulfur and oxygen-containing compounds in biological systems .
Biological Activity
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide, a compound with the CAS number 20718-17-6, is characterized by its unique structural features, including a pyrrolidine ring and a sulfaneylidene group. The molecular formula indicates a molecular weight of 196.27 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
Structural Features
The structure of this compound includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is common in various biological molecules.
- Sulfaneylidene Group : This functional group may contribute to the compound's reactivity and biological activity.
- Dimethyl(oxo) Group : Enhances the compound's potential for interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods that require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The versatility in synthetic pathways allows for modifications that can enhance biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, 5-oxopyrolidine derivatives have shown promising anticancer activities against various cancer cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival .
| Compound | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3bw | RAW264.7 | 3.0 | |
| Compound 21 | A549 | Not specified | |
| Compound 10o | Plasmodium falciparum | 2.40–8.30 |
The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit colony stimulating factor 1 receptor (CSF1R) kinase, which plays a significant role in tumor-associated macrophage survival .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals, which may contribute to their anticancer effects .
- Interaction with Proteins : Investigating how this compound interacts with proteins and enzymes can provide insights into its mechanism of action.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells using an MTT assay. The results indicated that certain modifications in the molecular structure significantly enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells .
Case Study 2: Antimalarial Potential
Another investigation focused on the antimalarial capabilities of related compounds, demonstrating that some derivatives effectively inhibited Plasmodium falciparum at low micromolar concentrations, highlighting their potential as therapeutic agents against malaria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(dimethyl(oxo)-λ⁶-sulfaneylidene)pyrrolidine-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation between pyrrolidine-2-carboxamide derivatives and dimethyl sulfoxide (DMSO) under controlled conditions. Key intermediates are characterized via Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment. For example, analogous compounds like 1-(2-chlorophenyl)pyrrolidine derivatives are synthesized via stepwise substitution and oxidation reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Used to verify stereochemistry and functional groups (e.g., sulfoximide moiety).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D molecular geometry, particularly for sulfoximide configurations .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and sulfoxide (S=O) stretches.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to potential instability .
- Disposal : Follow hazardous waste regulations, including neutralization of reactive groups (e.g., sulfoximide) before disposal .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring specific stereoisomers.
- Temperature Control : Lower temperatures (<0°C) reduce epimerization risks during carboxamide formation.
- Catalysts : Chiral catalysts (e.g., proline mimetics) can induce enantioselectivity in sulfoximide formation .
- Data Contradiction Example : Conflicting reports on sulfoximide geometry (λ⁶ vs. λ⁴) may arise from solvent polarity variations during crystallization .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) to account for concentration-dependent effects.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity assays.
- Target Validation : Combine knockout models (e.g., CRISPR) with computational docking to verify binding specificity .
- Case Study : Discrepancies in anti-inflammatory activity of pyrrolidine derivatives were resolved by identifying off-target interactions with cyclooxygenase isoforms .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models sulfoximide bond dissociation energies and transition states for oxidation/reduction.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO vs. THF).
- Machine Learning : Trains on reaction databases (e.g., Reaxys) to predict optimal conditions for regioselective substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
